molecular formula C3H4ClNO B8369809 1-Chloroethyl isocyanate

1-Chloroethyl isocyanate

Cat. No. B8369809
M. Wt: 105.52 g/mol
InChI Key: BRHKJTJUIDDTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411752

Procedure details

A solution of 57 parts of 1-chloroethylcarbamyl chloride in 100 parts by volume of hexamethylene diisocyanate is introduced slowly at 100° C., in the course of half an hour, under the surface of 572 parts of hexamethylene diisocyanate. At the same time nitrogen is blown through the solution and the exit gas is cooled to -100° C. by means of a cold trap. The reaction mixture is subjected to fractional distillation. 10.2 parts (36.8% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 6.8 parts (16.1% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar are obtained.
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
572
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
36.8%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].C(N=C=O)CCCCCN=C=O>>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3]

Inputs

Step One
Name
57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Name
572
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36.8%
Name
Type
product
Smiles
ClC(C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04411752

Procedure details

A solution of 57 parts of 1-chloroethylcarbamyl chloride in 100 parts by volume of hexamethylene diisocyanate is introduced slowly at 100° C., in the course of half an hour, under the surface of 572 parts of hexamethylene diisocyanate. At the same time nitrogen is blown through the solution and the exit gas is cooled to -100° C. by means of a cold trap. The reaction mixture is subjected to fractional distillation. 10.2 parts (36.8% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 6.8 parts (16.1% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar are obtained.
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
572
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
36.8%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].C(N=C=O)CCCCCN=C=O>>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3]

Inputs

Step One
Name
57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Name
572
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36.8%
Name
Type
product
Smiles
ClC(C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.